NSC 694623 Exhibits 40-Fold Greater PCAF Inhibitory Potency Than Anacardic Acid
NSC 694623 inhibits recombinant PCAF with an IC50 of 15.9 μM . In contrast, the widely used natural product HAT inhibitor anacardic acid exhibits an IC50 of approximately 5,000 μM against the same target under comparable biochemical assay conditions . This represents a >300-fold difference in potency, establishing NSC 694623 as a more experimentally tractable tool for PCAF inhibition in cellular models where achieving sufficient target engagement without solvent toxicity is critical.
| Evidence Dimension | PCAF enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 15.9 μM |
| Comparator Or Baseline | Anacardic acid (5,000 μM) |
| Quantified Difference | ~314-fold lower IC50 (higher potency) |
| Conditions | Recombinant HAT p300/CBP-associated factor (PCAF) biochemical assay |
Why This Matters
The >300-fold potency advantage reduces the concentration required to achieve PCAF inhibition, mitigating off-target effects and DMSO cytotoxicity in cell-based assays.
